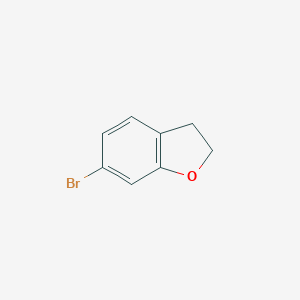

6-溴-2,3-二氢苯并呋喃

描述

Synthesis Analysis

The synthesis of derivatives related to 6-Bromo-2,3-dihydrobenzofuran has been explored through various methods. One approach involves the protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans, providing a shorter route for the synthesis of several natural products and their analogues (Sivaraman et al., 2019). Another method includes the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide, highlighting the versatility of these compounds in synthetic chemistry (Furst et al., 2020).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dihydrobenzofuran derivatives has been elucidated through various analytical techniques. For example, the structure of six organic acid–base adducts from 6-bromobenzo[d]thiazol-2-amine and acidic compounds was characterized by X-ray diffraction analysis, revealing the presence of strong hydrogen bonds and other noncovalent interactions in the supramolecular assemblies (Jin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromo-2,3-dihydrobenzofuran derivatives include palladium/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, demonstrating the utility of these compounds in the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans (Tu et al., 2023). Another example is the intramolecular carbolithiation of allyl o-lithioaryl ethers, which provides a new enantioselective synthesis route for functionalized 2,3-dihydrobenzofurans (Barluenga et al., 2005).

Physical Properties Analysis

The physical properties of 6-Bromo-2,3-dihydrobenzofuran derivatives, such as melting points and crystal structures, have been characterized in detail through studies like the one on organic acid–base adducts, offering insights into their stability and supramolecular arrangements (Jin et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and synthesis potential, are highlighted in the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans. These compounds serve as highly functionalized intermediates for further chemical transformations, showcasing their versatility and utility in organic synthesis (Furst et al., 2020).

科学研究应用

-

Anticancer Activity

- Field : Medical and Pharmaceutical Research .

- Application : Benzofuran derivatives have shown significant anticancer activities . For example, a certain substituted benzofuran was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Method : The compound was applied to various cancer cells, and the inhibition rates were measured .

- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

-

Antimicrobial Activity

- Field : Medical and Pharmaceutical Research .

- Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .

- Method : Benzofuran derivatives are designed and synthesized to target different clinically approved targets .

- Results : Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents .

-

Halogenation and Nitration in Benzofurans

- Field : Organic Chemistry.

- Application : Bromination of certain benzofurans leads to derivatives like 4-bromo and 4,6-dibromo.

- Method : The bromination process involves the addition of bromine to the benzofuran compound.

- Results : The bromination results in hydrogen atom replacement in specific positions.

-

Anti-Hepatitis C Virus Activity

- Field : Medical and Pharmaceutical Research .

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Method : The compound was tested against the hepatitis C virus .

- Results : The compound showed promising results in inhibiting the hepatitis C virus .

-

Anticancer Agents

- Field : Medical and Pharmaceutical Research .

- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Method : These compounds were designed and synthesized to target different clinically approved targets .

- Results : These compounds have shown significant anticancer activities .

-

Halogenation and Transition-Metal Catalysed Coupling Reactions

- Field : Organic Chemistry .

- Application : Halogenated DHBs (dihydrobenzofurans), which can then be further elaborated via traditional transition-metal catalysed coupling reactions .

- Method : The process involves the addition of halogens to the benzofuran compound .

- Results : The halogenation results in the construction of complex benzofuran ring systems .

-

Natural Source and Bioactivity

- Field : Natural Product Chemistry .

- Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Method : These compounds are isolated from natural sources and their bioactivities are tested .

- Results : Benzofuran compounds have shown potential as natural drug lead compounds .

-

Synthesis of Polycyclic Benzofuran Compounds

- Field : Organic Chemistry .

- Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

- Method : This method is an excellent approach for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results : The method results in the construction of complex benzofuran ring systems .

-

Antibacterial Activity

- Field : Medical and Pharmaceutical Research .

- Application : Benzofuran and its derivatives are found to be suitable structures for developing new therapeutic agents against deadly microbes .

- Method : Benzofuran derivatives are designed and synthesized to target different clinically approved targets .

- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

安全和危害

未来方向

Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .

属性

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBDYZMUCSEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460146 | |

| Record name | 6-bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dihydrobenzofuran | |

CAS RN |

189035-22-1 | |

| Record name | 6-bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

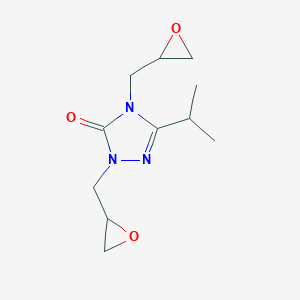

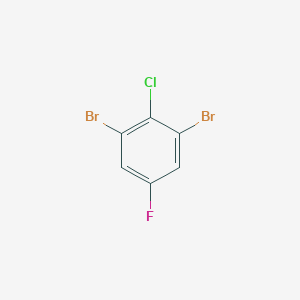

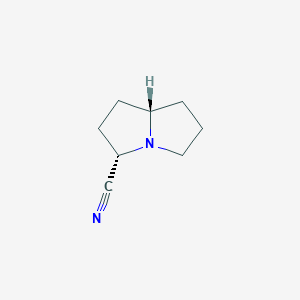

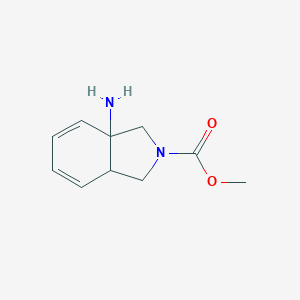

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)

![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)

![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)

![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)